molecular formula C7H5BrClFO2S B1447213 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride CAS No. 1820717-41-6

2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride

Cat. No. B1447213
M. Wt: 287.53 g/mol
InChI Key: SEMSWXJRNSFBAM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride is a complex organic compound. It contains a benzene ring substituted with a bromomethyl group, a fluorine atom, and a sulfonyl chloride group .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the synthesis of polysubstituted benzenes involves planning a sequence of reactions in the right order, particularly important in the synthesis of substituted aromatic rings . The synthesis of 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride might involve similar strategies.


Chemical Reactions Analysis

The chemical reactions involving 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride would depend on the reaction conditions and the other reactants involved. For instance, bromination of alkenes can occur via a radical chain reaction . Similarly, carboxylic acids can react with Thionyl Chloride to form acid chlorides .

Scientific Research Applications

  • Polymeric Carrier Activation : A study by Chang et al. (1992) discusses using 4-fluorobenzenesulfonyl chloride, a compound similar to 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride, for activating hydroxyl groups of polymeric carriers. This reagent can covalently attach enzymes, antibodies, and other biologicals to solid supports like polystyrene microspheres, Sepharose beads, or cellulose rods, retaining biological function. Such activated supports can have therapeutic applications in bioselective separation processes (Chang et al., 1992).

  • Synthesis of Hyperbranched Polyethers : Uhrich et al. (1992) report the synthesis of hyperbranched polymers through the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound structurally related to 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride. These polymers, containing numerous phenolic hydroxyl groups, can be modified via acylation, benzylation, or silylation (Uhrich et al., 1992).

  • Synthesis of Novel Compounds : Du et al. (2005) describe the synthesis of 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, which is useful for preparing key intermediates in pesticide manufacturing. This demonstrates the potential of such compounds in synthesizing intermediates for various industrial applications (Du et al., 2005).

  • Crystal Structure Analysis : Jotani et al. (2016) conducted a study on bis(mefloquinium) chloride p-fluorobenzenesulphonate, revealing its crystal structure. This study showcases the use of fluorobenzenesulphonyl chloride derivatives in the analysis of crystal structures, which is crucial in understanding the properties of new materials (Jotani et al., 2016).

Safety And Hazards

The safety and hazards associated with 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride would depend on its physical and chemical properties. For instance, it could cause skin irritation, serious eye irritation, and respiratory irritation . Proper safety measures should be taken when handling this compound.

Future Directions

The future directions for research on 2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride could include exploring its potential applications in various fields, such as organic synthesis . Additionally, further studies could be conducted to fully understand its physical and chemical properties, as well as its reactivity in different chemical reactions .

properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO2S/c8-4-5-1-2-6(10)3-7(5)13(9,11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMSWXJRNSFBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-fluorobenzenesulphonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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